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Introduction
Sep15, also known as Selenoprotein F (SELENOF), is a 15-kDa selenoprotein located in the

endoplasmic reticulum (ER). This protein plays a critical role in maintaining cellular redox

homeostasis and ensuring the correct folding of glycoproteins. Emerging research has

implicated Sep15 in a variety of cellular processes, including the unfolded protein response

(UPR) and cancer biology, making it a person of interest for therapeutic development. This

technical guide provides an in-depth overview of Sep15 expression across different tissue

types, detailed experimental protocols for its study, and a visualization of its known signaling

pathways.

Data Presentation: Sep15 Expression in Human
Tissues
The expression of Sep15 varies significantly across different human tissues, with higher levels

generally observed in tissues with high secretory activity. The following tables summarize the

quantitative expression data for Sep15 mRNA and protein across a range of human tissues,

compiled from major public databases including the Human Protein Atlas, the Genotype-Tissue

Expression (GTEx) project, and the Functional Annotation of the Mammalian Genome 5

(FANTOM5) project.
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Table 1: Quantitative mRNA Expression of Sep15 (SELENOF) in Human Tissues
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Tissue
Human Protein
Atlas (NX)

GTEx (TPM)
FANTOM5 (Scaled
Tags Per Million)

Adipose Tissue 33.8 8.8 5.6

Adrenal Gland 45.2 - -

Brain (Cerebral

Cortex)
28.7 - -

Breast - 4.4 -

Colon 104 5.6 197.3

Duodenum 136 - -

Esophagus 29.8 1.8 -

Gallbladder 131 - 52.6

Heart Muscle 33.1 6.5 31.6

Kidney 104 6.8 31.5

Liver 136 - -

Lung 56.7 - -

Ovary - 2.4 -

Pancreas 71.3 - -

Prostate 114 - -

Rectum 90.9 - -

Salivary Gland 45.1 1.8 -

Seminal Vesicle - - 7.0

Small Intestine 193 55.2 420.9

Spleen 29.8 - -

Stomach 59.9 - -

Testis 118 36.7 92.3
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Thyroid Gland 116 7.0 16.7

Urinary Bladder 30.1 - -

Data is presented as normalized expression (NX), transcripts per million (TPM), or scaled tags

per million. Dashes indicate data not available in the respective database.

Table 2: Quantitative Protein Expression of Sep15 (SELENOF) in Human Tissues
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Tissue Human Protein Atlas (Abundance)

Adipose Tissue Low

Adrenal Gland Medium

Appendix Medium

Bone Marrow Medium

Brain (Cerebellum) High

Brain (Cerebral Cortex) High

Brain (Hippocampus) High

Colon High

Duodenum High

Endometrium Medium

Esophagus Medium

Fallopian Tube Medium

Gallbladder High

Heart Muscle Low

Kidney High

Liver High

Lung Medium

Lymph Node Medium

Nasopharynx Medium

Ovary Medium

Pancreas High

Parathyroid Gland High

Prostate High
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Rectum High

Salivary Gland High

Seminal Vesicle High

Skin Low

Small Intestine High

Spleen Low

Stomach Medium

Testis High

Thyroid Gland High

Tonsil Medium

Urinary Bladder Low

Vagina Low

Protein abundance is categorized as High, Medium, or Low based on immunohistochemistry

staining intensity.

Experimental Protocols
Accurate and reproducible quantification of Sep15 expression is crucial for research and drug

development. Below are detailed methodologies for key experiments used to analyze Sep15 at

the mRNA and protein levels.

RNA Extraction and Northern Blot Analysis
This protocol allows for the detection and size estimation of Sep15 mRNA.

Materials:

Tissue or cell samples

TRIzol reagent or equivalent RNA extraction kit
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DEPC-treated water

Formaldehyde

Agarose

MOPS buffer

RNA loading dye

Nylon membrane

UV crosslinker

Hybridization buffer

Radiolabeled or non-radiolabeled probe specific for Sep15 mRNA

Wash buffers (SSC, SDS)

Phosphorimager or X-ray film

Procedure:

RNA Extraction: Isolate total RNA from tissue or cell samples using TRIzol reagent according

to the manufacturer's instructions. Assess RNA quality and quantity using a

spectrophotometer and by running an aliquot on a denaturing agarose gel.

Gel Electrophoresis: Prepare a 1.2% agarose gel with 1X MOPS buffer and 2.2 M

formaldehyde. Denature 10-20 µg of total RNA per lane by heating at 65°C for 15 minutes in

the presence of formaldehyde and formamide-containing loading dye. Separate the RNA by

electrophoresis at 5 V/cm until the bromophenol blue dye has migrated approximately two-

thirds of the way down the gel.

Transfer: Transfer the RNA from the gel to a positively charged nylon membrane overnight

via capillary action using 20X SSC buffer.
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Crosslinking: After transfer, rinse the membrane in 2X SSC and fix the RNA to the membrane

using a UV crosslinker.

Hybridization: Pre-hybridize the membrane in hybridization buffer at 42°C for at least 30

minutes. Prepare a labeled DNA or RNA probe specific for the Sep15 transcript. Add the

denatured probe to the hybridization buffer and incubate overnight at 42°C with gentle

agitation.

Washing: Wash the membrane with a series of increasingly stringent wash buffers (e.g.,

starting with 2X SSC/0.1% SDS and moving to 0.1X SSC/0.1% SDS) at elevated

temperatures to remove non-specifically bound probe.

Detection: Detect the hybridized probe using a phosphorimager for radioactive probes or a

chemiluminescent substrate for non-radioactive probes.

Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive method for quantifying Sep15 mRNA levels.[1][2][3][4][5]

Materials:

Total RNA from tissue or cell samples

DNase I

Reverse transcriptase and associated buffers/reagents

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR

Green)

Primers specific for Sep15 and a reference gene (e.g., GAPDH, ACTB)

Real-time PCR instrument

Procedure:

DNase Treatment: Treat the extracted total RNA with DNase I to remove any contaminating

genomic DNA.
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Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a

reverse transcriptase enzyme and oligo(dT) or random primers.

qPCR Reaction Setup: Prepare the qPCR reaction mix on ice, containing qPCR master mix,

forward and reverse primers for either Sep15 or the reference gene, and the diluted cDNA

template.

Real-Time PCR: Perform the qPCR in a real-time PCR instrument using a standard three-

step cycling protocol (denaturation, annealing, and extension) for approximately 40 cycles.

Data Analysis: Determine the cycle threshold (Ct) value for Sep15 and the reference gene in

each sample. Calculate the relative expression of Sep15 using the ΔΔCt method,

normalizing the Sep15 Ct value to the reference gene Ct value.

Protein Extraction and Western Blot Analysis
Western blotting is used to detect and quantify Sep15 protein expression.[6][7][8][9][10]

Materials:

Tissue or cell samples

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

Electrophoresis and transfer apparatus

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against Sep15

HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Protein Extraction: Homogenize tissue or lyse cells in ice-cold RIPA buffer. Centrifuge the

lysate to pellet cellular debris and collect the supernatant containing the total protein.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli

sample buffer and heat at 95°C for 5 minutes to denature the proteins.

SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and

separate them by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane using a wet or semi-dry transfer system.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Antibody Incubation: Incubate the membrane with the primary antibody against Sep15

(diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three

times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Wash the membrane again with TBST. Apply the ECL substrate and detect the

chemiluminescent signal using an imaging system. Quantify the band intensity using

densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Generation and Analysis of Sep15 Knockout Mice
Creating a Sep15 knockout mouse model is essential for studying its in vivo function.[11][12]

[13][14][15]
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Materials:

CRISPR/Cas9 system components (Cas9 nuclease, guide RNAs targeting Sep15)

Fertilized mouse embryos

Microinjection and embryo transfer equipment

Genotyping reagents (PCR primers, DNA polymerase)

Phenotyping equipment (e.g., for assessing cataracts, oxidative stress markers)

Procedure:

Design and Validation of gRNAs: Design two or more guide RNAs (gRNAs) that target a

critical exon of the mouse Sep15 gene. Validate the cleavage efficiency of the gRNAs in

vitro.

Microinjection of Zygotes: Prepare a microinjection mix containing Cas9 mRNA or protein

and the validated gRNAs. Microinject the mix into the cytoplasm or pronucleus of fertilized

mouse zygotes.

Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant

female mice.

Genotyping of Founder Mice: After birth, perform genomic DNA extraction from tail biopsies

of the pups. Use PCR and Sanger sequencing to identify founder mice carrying mutations in

the Sep15 gene.

Breeding and Colony Establishment: Breed the founder mice with wild-type mice to establish

germline transmission of the Sep15 knockout allele. Intercross heterozygous offspring to

generate homozygous Sep15 knockout mice.

Phenotypic Analysis: Conduct a comprehensive phenotypic analysis of the Sep15 knockout

mice. Based on existing literature, this should include regular eye examinations for cataract

development and measurement of oxidative stress markers in tissues like the liver and lens.
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[16] Compare these findings to wild-type littermates to determine the physiological

consequences of Sep15 deficiency.

Mandatory Visualization
Signaling Pathway of Sep15 in the Unfolded Protein
Response
Sep15 is an integral component of the protein quality control system within the endoplasmic

reticulum, particularly in the context of the unfolded protein response (UPR).[6][17] It forms a

stable complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), an enzyme that

acts as a sensor for misfolded glycoproteins.[16][18] The following diagram illustrates the

proposed signaling pathway involving Sep15.
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Caption: Sep15's role in the ER protein folding and quality control cycle.

Experimental Workflow for Sep15 Expression Analysis
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The following diagram outlines the typical experimental workflow for quantifying Sep15

expression at both the mRNA and protein levels from tissue samples.
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Caption: Workflow for analyzing Sep15 mRNA and protein expression.

Logical Relationship of Sep15 in Cellular Stress
This diagram illustrates the logical relationship between ER stress, Sep15 expression, and the

cellular outcomes of adaptation or apoptosis.
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Caption: Sep15's role in the cellular response to ER stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Endoplasmic reticulum stress: molecular mechanism and therapeutic targets - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/product/b12372761?utm_src=pdf-body-img
https://www.benchchem.com/product/b12372761?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10502142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10502142/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Calnexin, calreticulin, and ERp57: teammates in glycoprotein folding - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Robust and Sensitive Analysis of Mouse Knockout Phenotypes - PMC
[pmc.ncbi.nlm.nih.gov]

5. biorxiv.org [biorxiv.org]

6. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response
and Differentially Regulated by Adaptive and Acute ER Stresses - PMC
[pmc.ncbi.nlm.nih.gov]

7. Calnexin cycle – structural features of the ER chaperone system - PMC
[pmc.ncbi.nlm.nih.gov]

8. biorxiv.org [biorxiv.org]

9. research-collection.ethz.ch [research-collection.ethz.ch]

10. researchgate.net [researchgate.net]

11. benchchem.com [benchchem.com]

12. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines
Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Designing and generating a mouse model: frequently asked questions - PMC
[pmc.ncbi.nlm.nih.gov]

14. Approaches for timeline reductions in pathogenesis studies using genetically modified
mice - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its
partner, the selenoprotein SEP15 - PMC [pmc.ncbi.nlm.nih.gov]

17. Sep15, a thioredoxin-like selenoprotein, is involved in the unfolded protein response and
differentially regulated by adaptive and acute ER stresses - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its
partner, the selenoprotein SEP15 - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Sep15: A Comprehensive Technical Guide to its
Expression, Function, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372761#sep15-expression-in-different-tissue-
types]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14716078/
https://pubmed.ncbi.nlm.nih.gov/14716078/
https://www.researchgate.net/publication/351502767_Ca_Regulates_ERp57-Calnexin_Complex_Formation
https://pmc.ncbi.nlm.nih.gov/articles/PMC3530558/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3530558/
https://www.biorxiv.org/content/10.1101/2022.08.07.503105v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC2778599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2778599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2778599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7687155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7687155/
https://www.biorxiv.org/content/10.1101/2025.08.11.669745v1.full.pdf
https://www.research-collection.ethz.ch/bitstreams/a846e711-bc1f-4d4e-9143-fdbc0602bc3e/download
https://www.researchgate.net/publication/373948154_Endoplasmic_reticulum_stress_molecular_mechanism_and_therapeutic_targets
https://www.benchchem.com/pdf/Application_Notes_Protocols_Generation_of_a_CHD5_Knockout_Mouse_Model_Using_CRISPR_Cas9.pdf
https://pubmed.ncbi.nlm.nih.gov/40655415/
https://pubmed.ncbi.nlm.nih.gov/40655415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10580824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10580824/
https://www.researchgate.net/publication/5309859_A_protocol_for_constructing_gene_targeting_vectors_Generating_knockout_mice_for_the_cadherin_family_and_beyond
https://pmc.ncbi.nlm.nih.gov/articles/PMC11348098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11348098/
https://pubmed.ncbi.nlm.nih.gov/19650649/
https://pubmed.ncbi.nlm.nih.gov/19650649/
https://pubmed.ncbi.nlm.nih.gov/19650649/
https://pubmed.ncbi.nlm.nih.gov/39133860/
https://pubmed.ncbi.nlm.nih.gov/39133860/
https://www.benchchem.com/product/b12372761#sep15-expression-in-different-tissue-types
https://www.benchchem.com/product/b12372761#sep15-expression-in-different-tissue-types
https://www.benchchem.com/product/b12372761#sep15-expression-in-different-tissue-types
https://www.benchchem.com/product/b12372761#sep15-expression-in-different-tissue-types
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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